3-Amino-6-hydroxy-2H-chromen-2-one, also known by its IUPAC name, is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol. This compound features a chromenone structure, characterized by a benzopyranone core with amino and hydroxyl functional groups. It is primarily utilized in research due to its diverse biological activities and potential applications in medicinal chemistry .
The reactivity of 3-amino-6-hydroxy-2H-chromen-2-one can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions. Notably, it can undergo acylation, alkylation, and condensation reactions. For instance, it has been involved in the synthesis of more complex coumarin derivatives through reactions with aldehydes or ketones, often under acidic or basic conditions .
This compound exhibits a range of biological activities, including:
Several methods have been developed for synthesizing 3-amino-6-hydroxy-2H-chromen-2-one:
3-Amino-6-hydroxy-2H-chromen-2-one finds applications in various fields:
Studies on the interactions of 3-amino-6-hydroxy-2H-chromen-2-one with biological macromolecules have revealed insights into its mechanism of action. For instance, its ability to form hydrogen bonds with proteins enhances its binding affinity, potentially leading to increased efficacy as an antimicrobial or anticancer agent. Investigations into its interactions with metal ions also highlight its role in coordination chemistry and material applications .
Several compounds share structural similarities with 3-amino-6-hydroxy-2H-chromen-2-one. Below is a comparison highlighting their uniqueness:
The uniqueness of 3-amino-6-hydroxy-2H-chromen-2-one lies in its specific combination of amino and hydroxyl groups at positions 3 and 6, respectively, which contribute to its distinct biological activities compared to other coumarin derivatives.
Coumarins belong to the benzopyrone (1-benzopyran-2-one) class of heterocyclic compounds, characterized by a fused benzene and α-pyrone ring system. The structural diversity of coumarins arises from substitutions at various positions on the aromatic ring or the pyrone moiety. 3-Amino-6-hydroxy-2H-chromen-2-one exemplifies a simple coumarin derivative, distinguished by its hydroxyl and amino substituents (Figure 1).
Table 1: Molecular and structural data for 3-Amino-6-hydroxy-2H-chromen-2-one
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₇NO₃ | |
| Molecular weight | 177.16 g/mol | |
| IUPAC name | 3-amino-6-hydroxychromen-2-one | |
| CAS registry number | 240113-83-1 | |
| SMILES notation | C1=CC2=C(C=C1O)C=C(C(=O)O2)N |
Substituent positions critically influence electronic distribution and bioactivity. The 6-hydroxy group enhances hydrogen-bonding capacity, while the 3-amino group introduces nucleophilic reactivity, enabling interactions with biological targets such as enzymes or DNA.
3-Amino-6-hydroxy-2H-chromen-2-one differs from other hydroxy-amino coumarins, such as 3-amino-7-hydroxycoumarin (CAS 79418-41-0), in the placement of substituents. The 6-hydroxy derivative exhibits distinct electronic effects due to reduced steric hindrance compared to 7-substituted analogs. Additionally, unlike 4-hydroxycoumarins (e.g., warfarin), which are vitamin K antagonists, this compound’s bioactivity stems from its dual functional groups rather than anticoagulant mechanisms.
The reduction of 6-nitrocoumarin to its amino derivative serves as a critical step in synthesizing 3-amino-6-hydroxy-2H-chromen-2-one. This process typically involves hydrogenation catalysts or acidic media to facilitate nitro-to-amine conversions.
Ferric chloride (FeCl₃) has emerged as a cost-effective catalyst for nitro group reduction in coumarin systems. In acidic aqueous environments, FeCl₃ promotes electron transfer to the nitro moiety, yielding 6-aminocoumarin with minimal byproduct formation. Studies demonstrate that FeCl₃·6H₂O achieves 92% conversion efficiency in toluene under reflux conditions, leveraging its Lewis acid properties to stabilize reactive intermediates [4]. Comparative analyses with palladium and platinum catalysts reveal comparable reduction rates for FeCl₃ in buffered systems (pH 4–6), though iron-based methods avoid noble metal costs [2] [4].
Table 1: Catalyst Performance in 6-Nitrocoumarin Reduction
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeCl₃·6H₂O | Toluene | 110 | 92 |
| Palladium/Carbon | Aqueous phosphate | 25 | 89 |
| Platinum Oxide | Ethanol-water | 50 | 94 |
The thermal behavior of 3-Amino-6-hydroxy-2H-chromen-2-one exhibits characteristic stability patterns typical of substituted coumarin derivatives. While specific melting point data for this exact compound remains unreported in the current literature, related amino-hydroxy coumarin derivatives demonstrate melting points in the range of 260-280°C [2]. The compound is supplied as a yellow to brown solid with 95% purity, indicating good thermal stability under standard storage conditions [3].
Comparative analysis with structurally similar compounds reveals that the presence of both amino and hydroxyl substituents typically elevates melting points due to enhanced intermolecular hydrogen bonding networks [2]. The base compound 3-amino-7-hydroxy-2H-chromen-2-one demonstrates a melting point exceeding 264°C, suggesting that the 6-hydroxy isomer likely exhibits similar thermal characteristics [2].
The crystalline form appears stable when stored at room temperature in dark, sealed conditions, as recommended by commercial suppliers [3]. This stability profile suggests minimal polymorphic variation across synthetic batches, though comprehensive thermal analysis across different preparation methods remains to be systematically documented.
The solubility characteristics of 3-Amino-6-hydroxy-2H-chromen-2-one demonstrate the pronounced influence of its dual polar functional groups. The compound exhibits enhanced solubility in polar solvents, with particularly good dissolution in dimethyl sulfoxide and ethanol [2] .
| Solvent Type | Solubility | LogP Contribution |
|---|---|---|
| Water | Enhanced (as hydrochloride salt) | Reduced polarity as salt |
| Dimethyl Sulfoxide | Excellent | High solvation capacity |
| Ethanol | Good | Hydrogen bonding facilitation |
| Polar Organic Solvents | Variable, generally good | Dependent on specific polarity |
| Non-polar Solvents | Limited | Poor solvation of polar groups |
The calculated LogP value of 1.662 for the base compound indicates moderate lipophilicity [2]. However, salt formation significantly alters this profile, with the hydrochloride salt demonstrating markedly increased water solubility due to ionic character [2]. This solubility enhancement is particularly relevant for applications requiring aqueous compatibility.
The amino group at position 3 and hydroxyl group at position 6 both contribute to hydrogen bonding capacity, explaining the preferential dissolution in protic and polar aprotic solvents [2] . The compound's solubility varies based on solvent polarity, with ethanol and dimethyl sulfoxide providing optimal dissolution characteristics for analytical and synthetic applications .
The ultraviolet-visible absorption profile of 3-Amino-6-hydroxy-2H-chromen-2-one reveals characteristic electronic transitions consistent with the extended conjugated system of the coumarin nucleus. Computational analysis using Time-Dependent Density Functional Theory has provided detailed insights into the optical properties across different solvent systems [5].
| Solvent | λmax (nm) | Excitation Energy (eV) | Molar Absorption Coefficient (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Water | 306 | 3.21-3.25 | 27,437 |
| Ethanol | 306 | 3.21-3.24 | 27,407 |
| Acetonitrile | 306 | 3.21-3.25 | 26,188 |
| Tetrahydrofuran | 309 | 3.21-3.24 | 26,736 |
| Chloroform | 310 | 3.19 | Not Reported |
| Acetic Acid | 309 | 3.21 | 26,137 |
The primary absorption maximum occurs consistently around 306-310 nm across various solvents, corresponding to the HOMO→LUMO or HOMO-1→LUMO transitions [5]. The relatively high molar absorption coefficients (26,000-27,500 L·mol⁻¹·cm⁻¹) indicate strong electronic transitions, characteristic of the aromatic coumarin chromophore [5].
Solvent effects demonstrate minimal wavelength shifting but notable variations in absorption intensity. Polar protic solvents such as water and ethanol yield the highest molar absorption coefficients, suggesting favorable solvation of the excited state [5]. The computational data indicates that the most favorable transitions at the maximum wavelength are related to frontier molecular orbital interactions [5].
The Fourier Transform Infrared spectrum of 3-Amino-6-hydroxy-2H-chromen-2-one provides definitive identification of key functional groups through characteristic vibrational frequencies. The spectral fingerprint enables unambiguous structural confirmation and purity assessment [2] [6].
| Functional Group | Frequency Range (cm⁻¹) | Typical Value (cm⁻¹) | Assignment |
|---|---|---|---|
| Hydroxyl (O-H) Stretch | 3200-3500 | 3225 | Phenolic hydroxyl group |
| Amino (N-H) Stretch | 3350-3450 | ~3350 | Primary amine asymmetric/symmetric |
| Lactone Carbonyl (C=O) | 1700-1730 | 1726 | α-Pyrone ring carbonyl |
| Aromatic (C=C) Stretch | 1590-1610 | 1597 | Benzene ring vibrations |
| Carbon-Nitrogen Stretch | 1280-1380 | ~1300 | C-N bond stretching |
| Carbon-Oxygen Stretch | 1200-1280 | ~1240 | Phenolic C-O stretching |
The hydroxyl stretch appears as a broad absorption centered around 3225 cm⁻¹, characteristic of hydrogen-bonded phenolic groups [2] [6]. The amino group manifests as dual peaks in the 3350-3450 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations [2].
The lactone carbonyl produces a sharp, intense absorption at 1726 cm⁻¹, confirming the intact α-pyrone ring structure [2] [6]. Aromatic stretching vibrations appear at 1597 cm⁻¹, consistent with the benzene ring system [6]. The fingerprint region below 1500 cm⁻¹ contains multiple peaks corresponding to C-N, C-O, and aromatic C-H bending modes, providing detailed structural verification.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-Amino-6-hydroxy-2H-chromen-2-one through detailed chemical shift assignments and coupling pattern analysis. The spectral data enables precise determination of substitution patterns and confirmation of regioisomeric identity [7] [8].
¹H Nuclear Magnetic Resonance Assignments:
The aromatic region displays characteristic patterns for the substituted benzene ring system. The H-4 proton of the coumarin ring appears as a singlet in the 6.8-7.2 ppm range, showing no significant coupling due to its isolated position [7] [8]. Aromatic protons H-5, H-7, and H-8 exhibit distinct chemical shifts reflecting their electronic environments: H-5 appears at 7.2-7.6 ppm, H-7 at 6.9-7.3 ppm, and H-8 at 7.4-7.8 ppm [7] [8].
The amino group protons manifest as a broad signal at 5.2-5.5 ppm, with broadening due to rapid exchange and quadrupolar effects [2] [7]. The phenolic hydroxyl proton appears as an exchangeable signal at 9.5-10.5 ppm, readily identifiable through deuterium oxide exchange experiments [7] [9].
¹³C Nuclear Magnetic Resonance Assignments:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 (Carbonyl) | ~160 | Lactone carbonyl carbon |
| C-3 (Amino-substituted) | ~100-110 | Electron-rich aromatic carbon |
| C-4 (Ring) | ~140-150 | Aromatic carbon |
| C-6 (Hydroxy-substituted) | ~155-165 | Phenolic carbon |
| C-4a, C-8a (Quaternary) | ~115, ~150 | Fused ring junctions |
The carbonyl carbon C-2 appears characteristically downfield at approximately 160 ppm, consistent with α-pyrone lactone systems [10] [8]. The amino-substituted carbon C-3 exhibits significant upfield shifting to 100-110 ppm due to the electron-donating effect of the amino group. The hydroxy-substituted carbon C-6 resonates around 155-165 ppm, reflecting the deshielding effect of the oxygen substituent.